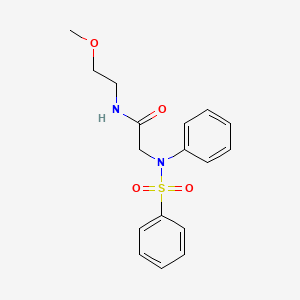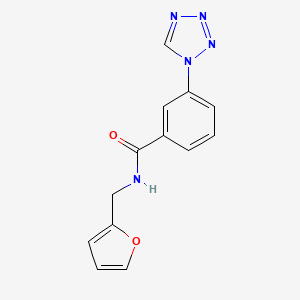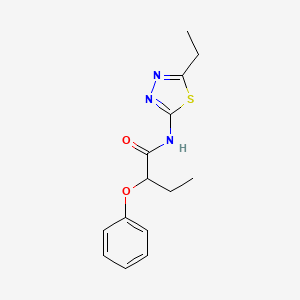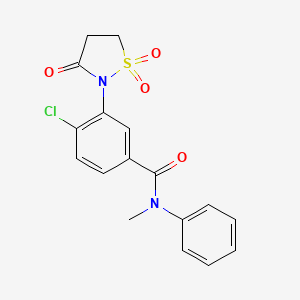
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide (MPG) is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MPG is a selective inhibitor of the glycine transporter 1 (GlyT1), which is involved in the regulation of the neurotransmitter glycine in the central nervous system.
Wirkmechanismus
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide selectively inhibits GlyT1, which results in an increase in the extracellular concentration of glycine. This increase in glycine levels can enhance glycine-mediated neurotransmission and modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide can increase the extracellular concentration of glycine and enhance glycine-mediated neurotransmission. In vivo studies have shown that N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide can improve cognitive function and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for GlyT1. This allows researchers to specifically investigate the role of GlyT1 in synaptic transmission and behavior. However, one limitation of using N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide is its potential off-target effects, as it may also inhibit other transporters or enzymes.
Zukünftige Richtungen
There are several future directions for the use of N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide in scientific research. One area of interest is the investigation of the role of GlyT1 in neuropsychiatric disorders, such as schizophrenia and depression. Additionally, the development of more selective GlyT1 inhibitors may lead to the discovery of new therapeutic targets for these disorders. Another direction is the investigation of the effects of GlyT1 inhibition on synaptic plasticity and learning and memory processes, which may have implications for the development of cognitive enhancers.
Synthesemethoden
The synthesis of N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 2-methoxyethylamine with phenylsulfonyl chloride to form N-(2-methoxyethyl)-N-phenylsulfonylamine. This compound is then reacted with N-(tert-butoxycarbonyl)glycine to form N-(2-methoxyethyl)-N-phenylsulfonylglycine. Finally, the tert-butoxycarbonyl group is removed to yield N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research studies to investigate the role of GlyT1 in the central nervous system. GlyT1 is responsible for regulating the levels of glycine, which is an inhibitory neurotransmitter involved in the modulation of synaptic transmission. N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been used to study the effects of GlyT1 inhibition on synaptic transmission, plasticity, and behavior.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-13-12-18-17(20)14-19(15-8-4-2-5-9-15)24(21,22)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZVOSLAVGXGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B4931638.png)


![7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4931658.png)

![11-(2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4931670.png)
![1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4931689.png)

![N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4931697.png)